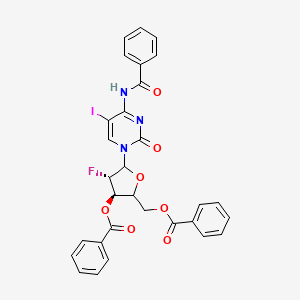
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrofuran ring, a fluorine atom, and multiple benzoyl and benzamido groups, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorine atom, and the attachment of the benzoyl and benzamido groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Common reagents used in these reactions include iodine, benzoyl chloride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzoyl and benzamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups in place of the benzoyl or benzamido groups.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nucleotides and nucleosides.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4-fluorotetrahydrofuran-3-yl benzoate: can be compared with other similar compounds, such as:
Nucleoside analogs: These compounds share structural similarities and are often used in antiviral and anticancer therapies.
Fluorinated organic molecules: The presence of a fluorine atom can significantly impact the compound’s reactivity and biological activity.
Benzoyl and benzamido derivatives: These functional groups are common in various pharmaceuticals and can influence the compound’s solubility and stability.
The uniqueness of This compound lies in its combination of these features, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C30H23FIN3O7 |
|---|---|
Molekulargewicht |
683.4 g/mol |
IUPAC-Name |
[(3R,4S)-5-(4-benzamido-5-iodo-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H23FIN3O7/c31-23-24(42-29(38)20-14-8-3-9-15-20)22(17-40-28(37)19-12-6-2-7-13-19)41-27(23)35-16-21(32)25(34-30(35)39)33-26(36)18-10-4-1-5-11-18/h1-16,22-24,27H,17H2,(H,33,34,36,39)/t22?,23-,24+,27?/m0/s1 |
InChI-Schlüssel |
JLSSGKUNYKOIPA-AYIBLLACSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2I)C3[C@H]([C@@H](C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2I)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


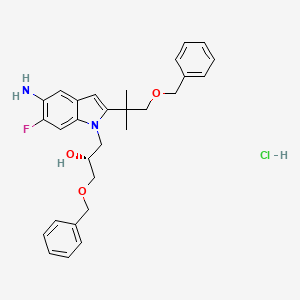
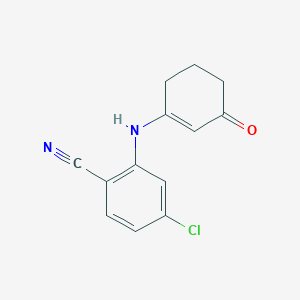

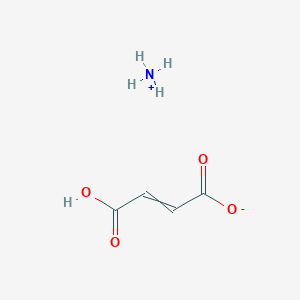
![Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117599.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
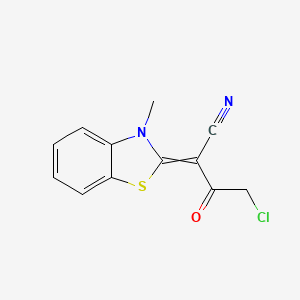
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117618.png)
![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)
